Docos-9-EN-1-OL
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Overview
Description
Docos-9-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . It is characterized by the presence of a double bond at the ninth carbon position and a hydroxyl group at the terminal carbon. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination and Dehydrobromination: One method involves the bromination of a precursor compound followed by dehydrobromination using alkali.
Reaction with Organometallic Reagents: Another method includes the reaction of dihydropyran or 2-methylenetetrahydrofuran with organometallic reagents such as n-butyllithium.
Industrial Production Methods: : Industrial production often involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Docos-9-en-1-ol can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Docosanoic acid and docosanal.
Reduction: Docosane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its role in biological membranes and lipid metabolism.
- Studied for its potential effects on cellular processes and signaling pathways.
Medicine
- Explored for its potential therapeutic applications, including its use in drug delivery systems.
- Investigated for its anti-inflammatory and antimicrobial properties.
Industry
- Utilized in the production of surfactants and emulsifiers.
- Used in the formulation of cosmetics and personal care products.
Mechanism of Action
Mechanism: : Docos-9-en-1-ol exerts its effects primarily through its interaction with lipid membranes. The presence of the double bond and hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Molecular Targets and Pathways
Lipid Metabolism: It can influence enzymes involved in lipid metabolism.
Cell Signaling: It may modulate signaling pathways related to inflammation and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Docosan-1-ol: A saturated fatty alcohol with similar chain length but lacking the double bond.
Erucyl Alcohol: Another long-chain fatty alcohol with a double bond at the thirteenth carbon position.
Uniqueness
- The presence of the double bond at the ninth position in docos-9-en-1-ol distinguishes it from other long-chain fatty alcohols.
- Its specific structural features confer unique physical and chemical properties, making it valuable for various applications.
Properties
CAS No. |
111924-38-0 |
---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
docos-9-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,23H,2-12,15-22H2,1H3 |
InChI Key |
SBFUTUNSWVKMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCCO |
Origin of Product |
United States |
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